molecular formula C23H24ClN3O5S B11318539 1-(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone

1-(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone

Cat. No.: B11318539
M. Wt: 490.0 g/mol
InChI Key: QZYAGDCKAUIQNK-UHFFFAOYSA-N
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Description

1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound that features a combination of various functional groups, including a piperazine ring, an oxazole ring, and a sulfonyl group

Properties

Molecular Formula

C23H24ClN3O5S

Molecular Weight

490.0 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C23H24ClN3O5S/c1-16-3-9-19(10-4-16)33(29,30)22-23(27-13-11-26(12-14-27)20(28)15-31-2)32-21(25-22)17-5-7-18(24)8-6-17/h3-10H,11-15H2,1-2H3

InChI Key

QZYAGDCKAUIQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the oxazole ring using sulfonyl chloride derivatives.

    Attachment of the piperazine ring: This is typically done through nucleophilic substitution reactions.

    Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Pharmaceutical Research: The compound can be used in the development of new therapeutic agents, particularly for diseases where modulation of specific pathways is required.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE:

    Other Oxazole Derivatives: Compounds with similar oxazole rings but different substituents may have different properties and applications.

    Piperazine Derivatives: Compounds with piperazine rings but different functional groups may also be used in medicinal chemistry and pharmaceutical research.

Uniqueness

The uniqueness of 1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE lies in its specific structure, which allows it to interact with a variety of molecular targets and be used in diverse applications. Its combination of functional groups provides a versatile platform for further modification and optimization in research and development.

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